Perfluorohept-3-ene

Descripción general

Descripción

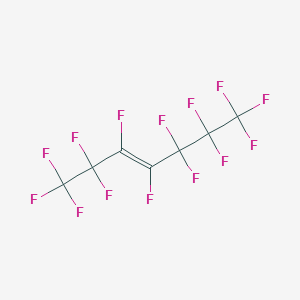

Perfluorohept-3-ene is a chemical compound with the molecular formula C7F14 . It is used in a wide range of applications due to its unique properties .

Molecular Structure Analysis

Perfluorohept-3-ene has a molecular weight of 350.05 . The exact structure is not provided in the available sources, but it is likely to be a complex structure due to the presence of multiple fluorine atoms .Physical And Chemical Properties Analysis

Perfluorohept-3-ene has a molecular formula of C7F14 and a formula weight of 350.05 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Aplicaciones Científicas De Investigación

Emulsion Polymerization of Fluorinated Olefins

Perfluorohept-3-ene is utilized in the emulsion polymerization process to create fluorinated olefins. This application takes advantage of the compound’s ability to form stable emulsions, which are essential for the polymerization process. The resulting fluorinated polymers exhibit exceptional chemical and thermal stability, making them suitable for high-performance materials in various industries .

Handling Membrane Proteins

In the field of biochemistry, Perfluorohept-3-ene serves as a surfactant for handling membrane proteins. Its unique properties help stabilize the delicate protein structures during isolation and purification processes, which is crucial for maintaining their functionality and integrity .

Leather Manufacture

The leather industry benefits from the application of Perfluorohept-3-ene in the production process. It acts as a surfactant, improving the penetration of tanning agents into the leather. This enhances the quality and durability of the finished product .

Proton Exchange Membrane (PEM) Fuel Cells

Perfluorohept-3-ene is a key ingredient in the synthesis of perfluorinated monomers that are used in proton exchange membranes for fuel cells. These membranes facilitate proton transport, which is vital for the energy conversion process in PEM fuel cells. The use of Perfluorohept-3-ene in this context aims to improve the efficiency and longevity of the fuel cells .

Surface Activity Enhancement

Due to its fluorinated structure, Perfluorohept-3-ene exhibits high surface activity. This property is harnessed in various applications where reducing surface tension is beneficial, such as in coatings and cleaning agents .

Environmental Sustainability

Perfluorohept-3-ene represents a more environmentally sustainable option compared to traditional long-chain fluorinated surfactants. Its structure is designed to minimize bioaccumulation and reduce the negative environmental impact associated with conventional surfactants .

Safety and Hazards

Mecanismo De Acción

Target of Action

Perfluorohept-3-ene is a type of perfluoroalkylated compound (PFC). PFCs have been found to have neurotoxic effects, particularly in developmentally exposed animals . The nervous system is one of the most sensitive targets of these environmental contaminants .

Mode of Action

Studies on pfcs have shown that they may affect the thyroid system, influence calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation . These effects could potentially be attributed to Perfluorohept-3-ene as well, given its classification as a PFC.

Biochemical Pathways

Given the potential effects on the thyroid system, calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation, it can be inferred that multiple biochemical pathways could be impacted .

Pharmacokinetics

It is known that pfcs are extremely persistent towards degradation due to the carbon-fluorine bond, which has a very high bond strength . This suggests that Perfluorohept-3-ene could potentially have a long half-life in the body and environment.

Result of Action

The main findings are that PFCs may induce neurobehavioral effects, particularly in developmentally exposed animals . These effects are often subtle and inconclusive and are often induced at concentrations where other toxic effects also are expected .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Perfluorohept-3-ene. Due to the carbon-fluorine bond, these chemicals are extremely persistent towards degradation . This suggests that environmental persistence could potentially influence the bioavailability and toxicity of Perfluorohept-3-ene.

Propiedades

IUPAC Name |

(E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEWLONMSWUOCA-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(C(F)(F)F)(F)F)\F)(\C(C(C(F)(F)F)(F)F)(F)F)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895287 | |

| Record name | (3E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-Tetradecafluorohept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorohept-3-ene | |

CAS RN |

100646-05-7, 71039-88-8 | |

| Record name | (3E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-Tetradecafluorohept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2851082.png)

![Tert-butyl N-[[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2851086.png)

![ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2851088.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2851089.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2851092.png)

![4-[(Prop-2-enamido)methyl]cyclohexane-1-carboxamide](/img/structure/B2851099.png)

![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)